N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
N-[2-(4-Carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic small molecule characterized by a beta-carboline scaffold fused with a piperidine carboxamide moiety. The beta-carboline core is a tricyclic structure with a pyrido[3,4-b]indole framework, which is known for its diverse biological activities, including interactions with neurotransmitter receptors and enzyme inhibition .
Properties
Molecular Formula |
C20H25N5O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C20H25N5O3/c21-19(27)13-5-8-24(9-6-13)18(26)11-22-20(28)25-10-7-15-14-3-1-2-4-16(14)23-17(15)12-25/h1-4,13,23H,5-12H2,(H2,21,27)(H,22,28) |
InChI Key |
YUTDRMJBLJRCDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves multiple steps. The process typically starts with the reaction of isonipecotamide with 1-(2-(3-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate. This is followed by acidification, debenzylation, and reductive ammonification to yield the final product . Industrial production methods often involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: It can undergo nucleophilic substitution reactions, especially at the piperidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is extensively studied for its role as a bronchodilator in the treatment of COPD. Additionally, its muscarinic antagonist properties make it a valuable tool in studying muscarinic receptors and their role in various physiological processes .
Mechanism of Action
N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide exerts its effects by selectively binding to muscarinic receptors, particularly the M3 subtype. This binding inhibits the action of acetylcholine, leading to relaxation of the bronchial smooth muscle and subsequent bronchodilation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several piperidine- and carboxamide-containing derivatives. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity.
Structural Analogues
- N-[2-(4-Benzylpiperazin-1-yl)-2-Oxoethyl]-1,3,4,9-Tetrahydro-2H-Beta-Carboline-2-Carboxamide (): Key Difference: Replacement of the 4-carbamoylpiperidin group with a 4-benzylpiperazine moiety. Piperazine derivatives are often associated with enhanced solubility and serotonin receptor affinity .
- N-(2-[(4-Chlorophenyl)Amino]-2-Oxoethyl)Piperidine-1-Carboxamide (4r) (): Key Difference: Simpler piperidine-carboxamide structure lacking the beta-carboline core. Impact: Absence of the beta-carboline scaffold reduces planar aromaticity, likely diminishing intercalation or stacking interactions with biological targets.
Discussion and Key Differentiators
Structural Complexity vs. Bioactivity : The beta-carboline core distinguishes the target compound from simpler piperidine-carboxamides, enabling multi-target interactions but complicating synthesis and solubility.
Synthetic Accessibility : Derivatives in were synthesized efficiently (2–3 steps), whereas beta-carboline incorporation may require additional cyclization steps, reducing scalability .
Biological Activity
N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide (commonly referred to as the compound ) is a derivative of the beta-carboline class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H27N5O3
- Molecular Weight : 373.457 g/mol
- SMILES Notation : NC(=O)C1CCN(CC1)C(=O)C(C1=CC=CC=C1)C(=O)N(C)C(C1)=O
This structure suggests that the compound may interact with various biological targets due to its complex arrangement of functional groups.
Antitumor Activity
Recent studies have highlighted the antitumor potential of beta-carboline derivatives. The compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Cell Proliferation Inhibition : The compound demonstrated significant inhibitory effects on cancer cell lines such as PC-3 (prostate cancer), with an IC50 value of approximately 9.86 µM. This indicates a potent capacity to suppress cell growth and migration .
- Induction of Apoptosis : Mechanistic studies revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. In flow cytometry assays, a substantial increase in apoptosis was observed at concentrations as low as 10 µM .
- Cell Cycle Arrest : The compound was shown to cause cell cycle arrest at the G0/G1 phase, further contributing to its antitumor efficacy .
Comparative Biological Activity
To better understand the biological activity of this compound, a comparative analysis with other beta-carboline derivatives was conducted:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A (related beta-carboline) | 8.8 | Induces apoptosis via ROS accumulation |
| Compound B (related beta-carboline) | 9.86 | Cell cycle arrest and apoptosis induction |
| Harmine (known beta-carboline) | 30 | Apoptosis induction at higher concentrations |
Case Studies
Several case studies have reported on the biological activity of beta-carboline derivatives:
- Antitumor Efficacy in Animal Models : In vivo studies demonstrated that compounds similar to this compound significantly inhibited tumor growth in mouse models of hepatocellular carcinoma by promoting apoptosis and DNA damage .
- Synergistic Effects with Other Agents : Research indicated that combining this compound with other chemotherapeutic agents could enhance its efficacy against resistant cancer strains through synergistic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
